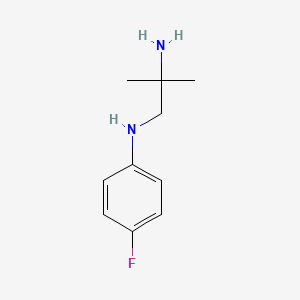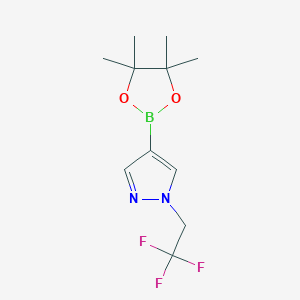![molecular formula C10H18Cl2N4O3 B1429930 2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride CAS No. 1394040-01-7](/img/structure/B1429930.png)
2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride
Descripción general
Descripción
The compound “2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 3-position . Attached to the triazole ring is a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The morpholine ring is attached to a propanoic acid group, which is a carboxylic acid with a three-carbon chain . The entire molecule is a dihydrochloride, meaning it has two hydrogen chloride (HCl) groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring, the attachment of the methyl group, the formation of the morpholine ring, and the attachment of the propanoic acid group . The exact methods and conditions would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The triazole ring, for example, would have a planar structure due to the presence of two nitrogen atoms and three carbon atoms in a five-membered ring . The morpholine ring, on the other hand, would have a puckered structure due to the presence of the oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazole ring, for example, is known to participate in various reactions, including nucleophilic substitutions and additions . The morpholine ring can also undergo various reactions, including oxidations and reductions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the triazole ring could contribute to its stability and reactivity . The morpholine ring could contribute to its solubility in water and other polar solvents .Aplicaciones Científicas De Investigación
Catalysis
Compounds with triazole motifs have been used as ligands in catalysis due to their ability to coordinate with a wide range of metals .
Enzyme Inhibition
Triazole derivatives have shown potential as enzyme inhibitors, which could be useful in drug development .
Photochemistry
The triazole ring structure is often utilized in photochemical applications due to its stability and electronic properties .
Molecular Logic
Triazole-containing compounds can be designed for use in molecular logic systems .
Materials Science
These compounds can be incorporated into polymers, dendrimers, and gels for various material science applications .
Anticancer Properties
Some triazole derivatives have been tested for their anticancer activity against various cancer cell lines .
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For example, many triazole derivatives are known to be biologically active, which could pose risks if not handled properly . The morpholine ring, on the other hand, is generally considered to be non-toxic .
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, new methods could be developed to synthesize this compound more efficiently or with fewer by-products . Its potential biological activities could also be explored further, potentially leading to new applications in medicine or other fields .
Propiedades
IUPAC Name |
2-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.2ClH/c1-6(10(15)16)14-3-4-17-8(5-14)9-11-7(2)12-13-9;;/h6,8H,3-5H2,1-2H3,(H,15,16)(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIKOCCVFMVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CN(CCO2)C(C)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B1429847.png)
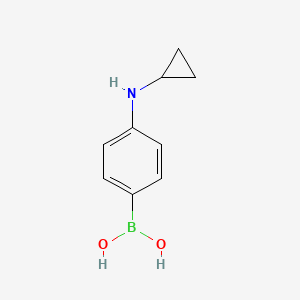

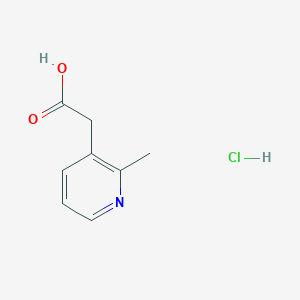
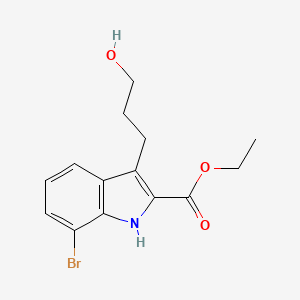
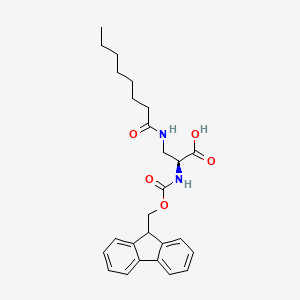
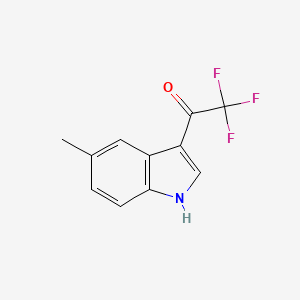

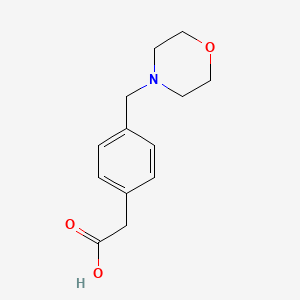
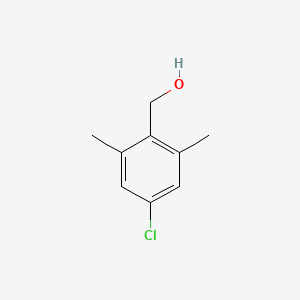
![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)
